molecular formula C5H3ClN4S B8580584 5-Chloro-3-(1-imidazolyl)-1,2,4-thiadiazole CAS No. 888313-69-7

5-Chloro-3-(1-imidazolyl)-1,2,4-thiadiazole

Cat. No. B8580584
Key on ui cas rn: 888313-69-7
M. Wt: 186.62 g/mol
InChI Key: UDVHHWMFDVGLHC-UHFFFAOYSA-N
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Patent
US07825256B2

Procedure details

5-Chloro-[1,2,4]thiadiazol-3-ylamine (1.00 g, 7.40 mmol) and glyoxal 40% wt (5.35 g, 92.0 mmol) were dissolved in ethanol (100 mL). The solution was stirred at 80° C. for 4 hours. Ammonium chloride (1.97 g, 37.0 mmol), formaldehyde (2.97 g, 37.0 mmol) and phosphoric acid (2.97 g, 30.0 mmol) were added to the solution and stirred overnight. The reaction was concentrated down under vacuo and redissolved in water (50 mL). The solution was extracted with ethyl acetate (2×50 mL). The aqueous layer was neutralized with 1M NaOH, extracted with ethyl acetate (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 200 mg (20%) of 5-chloro-3-imidazol-1-yl-[1,2,4]thiadiazole. 1H-NMR (400 MHz, CDCl3) δ 8.84 (s, 1H), 7.75 (d, 1H), 7.22 (d, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][N:5]=[C:4]([NH2:7])[N:3]=1.[CH:8]([CH:10]=O)=O.[Cl-].[NH4+:13].[CH2:14]=O.P(=O)(O)(O)O>C(O)C>[Cl:1][C:2]1[S:6][N:5]=[C:4]([N:7]2[CH:10]=[CH:8][N:13]=[CH:14]2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NS1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.97 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.97 g
Type
reactant
Smiles
C=O
Name
Quantity
2.97 g
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated down under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NS1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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